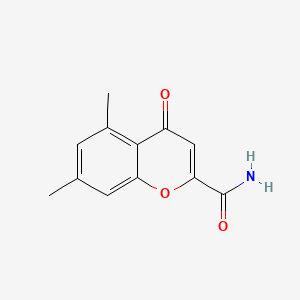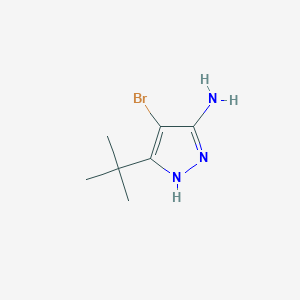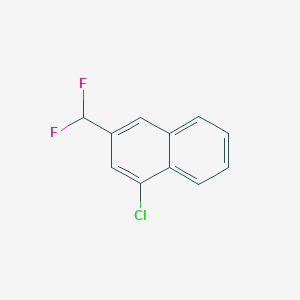
8-Amino-6-fluoro-7-methylquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Amino-6-fluoro-7-methylquinoline-4-carboxylic acid is a heterocyclic compound that belongs to the quinoline family It is characterized by the presence of an amino group at the 8th position, a fluorine atom at the 6th position, a methyl group at the 7th position, and a carboxylic acid group at the 4th position on the quinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-6-fluoro-7-methylquinoline-4-carboxylic acid typically involves the cyclization of intermediate compounds. One common method involves the reaction of benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline in absolute ethanol. This reaction mixture undergoes condensation and cyclization to form the intermediate 7-chloro-6-fluoro-2-phenyl-quinoline-4-carboxylic acid. This intermediate is then reacted with various substituted amines to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve microwave-assisted synthesis, which has been shown to significantly reduce reaction times and improve yields. For example, using a microwave synthesizer, the reaction time can be reduced to 110-210 seconds with yields ranging from 91-96% .
Analyse Des Réactions Chimiques
Types of Reactions
8-Amino-6-fluoro-7-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The amino and fluorine groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: The carboxylic acid group can react with amines to form amides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Condensation Reagents: Such as carbodiimides for amide formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while condensation with amines can produce various amide derivatives .
Applications De Recherche Scientifique
8-Amino-6-fluoro-7-methylquinoline-4-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential anticancer agents.
Biological Research: The compound is used in molecular docking studies to understand its interaction with biological targets such as h TopoIIα, an enzyme involved in DNA replication.
Pharmaceutical Research: It is explored for its potential as a lead compound in the development of new drugs targeting specific molecular pathways.
Mécanisme D'action
The mechanism of action of 8-Amino-6-fluoro-7-methylquinoline-4-carboxylic acid involves its interaction with molecular targets such as h TopoIIα. Docking studies have shown that the compound can bind to the ATPase domain of h TopoIIα, inhibiting its activity and leading to the disruption of DNA replication in cancer cells . This mechanism is crucial for its potential use as an anticancer agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Fluoro-2-phenyl-7-substitutedamino-quinoline-4-carboxylic acid: Similar in structure but with different substituents at the 7th position.
7-Chloro-6-fluoro-2-phenyl-quinoline-4-carboxylic acid: An intermediate in the synthesis of 8-Amino-6-fluoro-7-methylquinoline-4-carboxylic acid.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino, fluoro, and methyl groups on the quinoline ring makes it a versatile compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C11H9FN2O2 |
|---|---|
Poids moléculaire |
220.20 g/mol |
Nom IUPAC |
8-amino-6-fluoro-7-methylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C11H9FN2O2/c1-5-8(12)4-7-6(11(15)16)2-3-14-10(7)9(5)13/h2-4H,13H2,1H3,(H,15,16) |
Clé InChI |
NLRYZRVLNHRMMP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=NC=CC(=C2C=C1F)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11886940.png)






![1-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanone hydrochloride](/img/structure/B11886982.png)

![6-Methyl-2-(pyrrolidin-1-yl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11887013.png)




